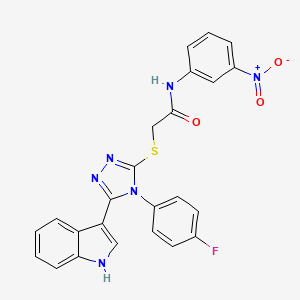

![molecular formula C7H9Cl2N3 B2722432 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride CAS No. 1909319-22-7](/img/structure/B2722432.png)

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

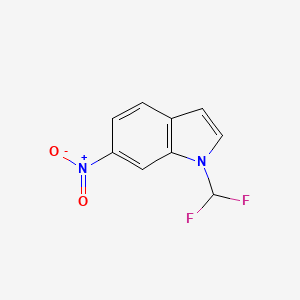

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3 . It is also known by other synonyms such as 3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine .

Synthesis Analysis

The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride can be achieved from 5,6,7,8-Tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one and Maleic acid .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The average mass of the molecule is 169.611 Da .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 368.3±42.0 °C and a predicted density of 1.297±0.06 g/cm3 . The pKa value is predicted to be 6.74±0.20 .Scientific Research Applications

Anticonvulsive and Blood Pressure Lowering Properties

Initial pharmacological investigations of pyridazine derivatives, including 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride, have unveiled their significant anticonvulsive properties. Some compounds within this class have shown efficacy in lowering blood pressure, akin to drugs like “A presoline” and “Nepresol.” This highlights their potential therapeutic value in managing conditions like epilepsy and hypertension. The study conducted by Druey, Hueni, Meier, Ringier, and Staehelin (1954) in "Helvetica Chimica Acta" elucidates these findings in greater detail (Druey et al., 1954).

Potential in Cancer Research

Further exploration into pyridazine derivatives has extended into the realm of cancer research. The synthesis and evaluation of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been directed towards discovering compounds with antitumor activity. This line of research aims at identifying novel therapeutic agents that can effectively inhibit cancer cell growth, providing a foundation for developing new anticancer drugs. The work of Temple, Rose, Comber, and Rener (1987) in "Journal of Medicinal Chemistry" offers insight into the synthesis routes and biological evaluations of these compounds (Temple et al., 1987).

Antimicrobial and Antifungal Activities

The chemical versatility of pyridazine derivatives is further highlighted by their antimicrobial and antifungal capabilities. Research into novel pyrimidines and condensed pyrimidines, stemming from pyridazine structures, has indicated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents that could address the growing concern of antibiotic resistance. Abdelghani, Said, Assy, and Hamid (2017) discuss these properties in their study published in the "Arabian Journal of Chemistry" (Abdelghani et al., 2017).

Corrosion Inhibition

The application of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride extends into the field of corrosion science as well. Its derivatives have been studied for their effectiveness in protecting metal surfaces against corrosion, particularly in acidic environments. This has implications for the chemical industry, where corrosion resistance can significantly impact the lifespan and safety of metal structures and equipment. Mashuga, Olasunkanmi, and Ebenso (2017) provide a comprehensive analysis of the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in "Journal of Molecular Structure" (Mashuga et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.ClH/c8-7-3-5-1-2-9-4-6(5)10-11-7;/h3,9H,1-2,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMPRMYLEAFEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=NN=C(C=C21)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride | |

CAS RN |

1909319-22-7 |

Source

|

| Record name | 3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2722353.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)

![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride](/img/structure/B2722364.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2722365.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2722368.png)

![1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2722369.png)